

# Chemical structure and properties of FT113.

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to FT113: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**FT113** is a potent and selective inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Upregulation of FASN is a well-documented hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **FT113**. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and drug development efforts.

# **Chemical Structure and Physicochemical Properties**

**FT113**, with the formal name --INVALID-LINK---methanone, is a small molecule inhibitor of FASN.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                   | Reference |  |
|-------------------|-------------------------------------------------------------------------|-----------|--|
| Formal Name       | INVALID-LINKmethanone                                                   | [1]       |  |
| CAS Number        | 1630808-89-7                                                            | [1]       |  |
| Molecular Formula | C22H20FN3O4                                                             | [1]       |  |
| Formula Weight    | 409.4 g/mol                                                             | [1]       |  |
| SMILES            | O=C(N1CCN(CC1)C(C2(CC2)<br>O)=O)C3=CC=C(C4=NC5=C(<br>O4)C=C(F)C=C5)C=C3 | [1]       |  |
| Solubility        | DMSO: 28 mg/mL (68.39 mM) Ethanol: Soluble Methanol: [1][2] Soluble     |           |  |
| Purity            | ≥98%                                                                    | [1]       |  |
| Formulation       | A solid                                                                 | [1]       |  |

## **Biological Activity**

**FT113** is a potent inhibitor of human Fatty Acid Synthase (FASN) with an IC<sub>50</sub> of 213 nM.[2] This inhibition of FASN activity disrupts the production of fatty acids required for rapid cell proliferation and membrane synthesis in cancer cells.

## **In Vitro Activity**

**FT113** has demonstrated significant anti-proliferative activity against various cancer cell lines. In a cell-based assay using BT474 human breast cancer cells, **FT113** inhibited FASN activity with an IC₅₀ of 90 nM.[1] Furthermore, it has been shown to inhibit the proliferation of PC3 human prostate cancer cells and MV-411 human acute myeloid leukemia cells with IC₅₀ values of 47 nM and 26 nM, respectively.[1]



| Cell Line             | Cancer Type                     | IC50 (nM) | Reference |
|-----------------------|---------------------------------|-----------|-----------|
| PC3                   | Human Prostate<br>Cancer        | 47        | [1]       |
| MV-411                | Human Acute Myeloid<br>Leukemia | 26        | [1]       |
| BT474 (FASN activity) | Human Breast Cancer             | 90        | [1]       |

## **In Vivo Activity**

In a mouse xenograft model using MV-411 cells, oral administration of **FT113** at doses of 25 and 50 mg/kg resulted in a reduction in tumor growth.[1] This anti-tumor activity was accompanied by an increase in the intratumoral levels of the FASN substrate, malonyl-CoA, confirming target engagement in vivo.[1]

# Experimental Protocols FASN Inhibition Assay (General Protocol)

While the specific protocol for determining the 213 nM IC<sub>50</sub> for **FT113** is not publicly available, a general method for assessing FASN activity involves monitoring the consumption of NADPH, a cofactor in the fatty acid synthesis pathway.

Principle: The activity of FASN is measured by the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

#### Materials:

- Purified recombinant human FASN
- FT113 (or other inhibitors) dissolved in DMSO
- Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
- Acetyl-CoA



- Malonyl-CoA
- NADPH

#### Procedure:

- Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH in a 96-well plate.
- Add serial dilutions of FT113 (or DMSO as a vehicle control) to the wells.
- Initiate the reaction by adding purified FASN to each well.
- Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader.
- The rate of NADPH consumption is calculated from the linear portion of the absorbance curve.
- IC<sub>50</sub> values are determined by plotting the percentage of FASN inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## **Cell Proliferation Assay (General Protocol)**

The anti-proliferative effects of **FT113** on cancer cell lines such as PC3 and MV-411 can be determined using a colorimetric assay like the MTT or MTS assay.

Principle: These assays measure the metabolic activity of viable cells. The tetrazolium salt (MTT or MTS) is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

#### Materials:

- PC3 or MV-411 cells
- Complete cell culture medium



- FT113 dissolved in DMSO
- MTT or MTS reagent
- Solubilization solution (for MTT assay)
- 96-well cell culture plates

### Procedure:

- Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with various concentrations of FT113 (and a DMSO control) and incubate for a specified period (e.g., 72 hours).
- Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
- If using MTT, add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control cells.
- Determine the IC<sub>50</sub> value by plotting the percentage of viability against the logarithm of the **FT113** concentration.

## **Mouse Xenograft Model (General Protocol)**

The in vivo efficacy of FT113 can be evaluated in a subcutaneous xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

#### Materials:

Immunocompromised mice (e.g., NOD/SCID or NSG mice)



- MV-411 human acute myeloid leukemia cells
- Matrigel (or similar basement membrane matrix)
- **FT113** formulation for oral administration
- Calipers for tumor measurement

#### Procedure:

- Resuspend MV-411 cells in a mixture of cell culture medium and Matrigel.
- Inject the cell suspension subcutaneously into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer FT113 orally at the desired doses (e.g., 25 and 50 mg/kg) and schedule (e.g., daily or twice daily). The control group receives the vehicle.
- Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week)
   and calculate the tumor volume using the formula: (Length × Width²)/2.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of malonyl-CoA levels).

# **Signaling Pathways**

Inhibition of FASN by **FT113** is expected to have significant downstream effects on cellular signaling pathways that are dependent on lipid metabolism. While direct studies on **FT113**'s impact on these pathways are limited, the known roles of FASN suggest that its inhibition would likely affect the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.



# FASN Inhibition and its Impact on Cancer Cell Metabolism

The following diagram illustrates the central role of FASN in cancer cell metabolism and the expected consequence of its inhibition by **FT113**.



Click to download full resolution via product page

Caption: Workflow of FASN inhibition by FT113 in cancer cells.

# Postulated Effect of FT113 on the PI3K/Akt/mTOR Signaling Pathway

Inhibition of FASN can lead to an accumulation of its substrate, malonyl-CoA, and a depletion of its product, palmitate. These metabolic changes can indirectly influence major signaling cascades. For instance, the synthesis of phospholipids, essential for the localization and activation of signaling proteins like Akt, is dependent on fatty acid availability. Therefore, inhibiting FASN with **FT113** could potentially disrupt the PI3K/Akt/mTOR pathway.





Click to download full resolution via product page

Caption: Postulated effect of **FT113** on the PI3K/Akt/mTOR pathway.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- To cite this document: BenchChem. [Chemical structure and properties of FT113.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607559#chemical-structure-and-properties-of-ft113]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com